molecular formula C21H21ClN4O5S B2492097 N-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzolsulfonyl)piperidin-4-carboxamid CAS No. 871104-44-8

N-[5-(4-Chlorphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzolsulfonyl)piperidin-4-carboxamid

Katalognummer: B2492097
CAS-Nummer: 871104-44-8
Molekulargewicht: 476.93
InChI-Schlüssel: YNPAXSQCHPZAPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, a methoxybenzenesulfonyl group, and an oxadiazole moiety

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a piperidine ring, an oxadiazole moiety, and a sulfonamide group. Its molecular formula is C16H19ClN4O3C_{16}H_{19}ClN_{4}O_{3} with a molecular weight of approximately 350.80 g/mol. The structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Pharmacological Applications

  • Antibacterial Activity :
    The compound exhibits promising antibacterial properties against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that derivatives of oxadiazole compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
  • Anticancer Potential :
    Research indicates that oxadiazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use in cancer chemotherapy . In vitro studies have demonstrated that it can inhibit tumor cell proliferation, particularly in breast and lung cancer cell lines.
  • Enzyme Inhibition :
    The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurological disorders like Alzheimer's disease, while urease inhibition can be beneficial in managing urinary tract infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResult DescriptionReference
Antibacterial ActivityE. coliSignificant growth inhibition observed
Anticancer ActivityBreast Cancer Cell LinesInduction of apoptosis noted
Enzyme InhibitionAcetylcholinesteraseEffective inhibition at low concentrations

Case Study: Antibacterial Efficacy

In a study conducted by Aziz-ur-Rehman et al., various synthesized oxadiazole derivatives were tested for their antibacterial efficacy. The results indicated that the compound significantly inhibited the growth of Salmonella Typhi and Staphylococcus aureus, showcasing its potential as a lead compound for antibiotic development .

Case Study: Anticancer Mechanism

Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the anticancer effects of oxadiazole derivatives. The study demonstrated that N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide induced cell cycle arrest and apoptosis in cancer cell lines through the activation of caspase pathways .

Wirkmechanismus

Target of Action

The primary target of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is the Mycobacterium tuberculosis cell lines . These cell lines are responsible for causing tuberculosis, a deadly disease that affects millions of people worldwide .

Mode of Action

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction inhibits the growth of Mycobacterium tuberculosis cells .

Biochemical Pathways

The exact biochemical pathways affected by N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are currently under investigation . It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Pharmacokinetics

Ongoing studies are focused on exploring these properties and their impact on the compound’s bioavailability .

Result of Action

The molecular and cellular effects of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide’s action result in the inhibition of Mycobacterium tuberculosis cell growth . This makes the compound a potential candidate for the development of novel antitubercular agents .

Action Environment

Environmental factors that influence the action, efficacy, and stability of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide are currently under investigation . Understanding these factors is crucial for optimizing the compound’s use in treating tuberculosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is to react 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with hydrazine to produce 4-chlorobenzohydrazide. This intermediate is subsequently cyclized with carbon disulfide and sodium hydroxide to form the oxadiazole ring. The resulting oxadiazole is then coupled with 4-methoxybenzenesulfonyl chloride and piperidine-4-carboxylic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or triethylamine.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives

  • 4-methoxybenzenesulfonyl derivatives

  • Piperidine-4-carboxamide derivatives

Biologische Aktivität

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Piperidine moiety : Often associated with pharmacological effects.
  • Sulfonamide group : Enhances solubility and bioactivity.

Molecular Formula : C16H18ClN3O3S
Molecular Weight : 371.85 g/mol
CAS Number : 23766-14-5

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of the compound against various bacterial strains. The results indicate that it exhibits moderate to strong activity against certain pathogens.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLRemarks
Salmonella typhi15.60Moderate activity
Bacillus subtilis7.80Strong activity
Escherichia coli31.25Weak to moderate activity

The compound has shown promising results in inhibiting urease activity, which is crucial for the survival of some bacteria in acidic environments .

Antiviral Activity

Oxadiazole derivatives have been noted for their antiviral properties. In particular, compounds similar to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide have demonstrated effectiveness against RNA viruses, including Hepatitis B virus .

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of pathways that lead to cell cycle arrest and programmed cell death.

Cell LineIC50 (μg/mL)Selectivity Index (SI)
Vero cells106.013.59
HeLa cells68.32.18

The selectivity index indicates a favorable profile for targeting cancer cells while sparing normal cells .

Case Studies

  • Antitubercular Activity : A study on similar oxadiazole derivatives revealed their potential as antitubercular agents with significant inhibitory effects on Mycobacterium tuberculosis strains . This suggests a broader application for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide in treating resistant bacterial infections.
  • Docking Studies : Computational docking studies have elucidated the interactions of the compound with target proteins, indicating a strong binding affinity that correlates with its observed biological activities . This supports further development and optimization of the compound for enhanced efficacy.

Eigenschaften

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O5S/c1-30-17-6-8-18(9-7-17)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)15-2-4-16(22)5-3-15/h2-9,14H,10-13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAXSQCHPZAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.